3-(2-fluorophenyl)-5-nitro-1H-indazole
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Overview
Description
3-(2-Fluorophenyl)-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of the fluorophenyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5-nitro-1H-indazole typically involves the reaction of 2-fluoroaniline with nitrobenzene derivatives under specific conditions. One common method involves the nitration of 2-fluoroaniline followed by cyclization to form the indazole ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process may require heating to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors and optimized catalysts to enhance yield and purity. The use of solvents like acetonitrile and catalysts such as platinum on carbon can be employed to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-nitro-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various heterocyclic compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(2-Fluorophenyl)-5-nitro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-1H-indazole: Lacks the nitro group, which significantly alters its chemical and biological properties.
5-Nitro-1H-indazole:
2-Fluoro-5-nitroaniline: A precursor in the synthesis of 3-(2-fluorophenyl)-5-nitro-1H-indazole.
Uniqueness
This compound is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1356087-61-0 |
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Molecular Formula |
C13H8FN3O2 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H8FN3O2/c14-11-4-2-1-3-9(11)13-10-7-8(17(18)19)5-6-12(10)15-16-13/h1-7H,(H,15,16) |
InChI Key |
XVSMEFUNWOUPTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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